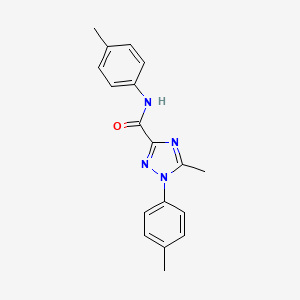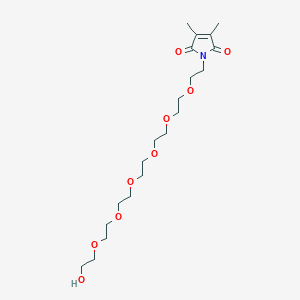
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrole ring substituted with a long polyether chain, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Polyether Chain: The polyether chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the polyether chain.
Hydroxylation: The hydroxyl group at the end of the polyether chain can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The polyether chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted polyether chains.
Wissenschaftliche Forschungsanwendungen
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the production of advanced materials like polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The polyether chain allows for flexibility and adaptability in binding to various targets, while the pyrrole ring provides a stable core structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl 10-undecenoate
Uniqueness
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with a long polyether chain, which imparts distinct chemical and physical properties. This makes it versatile for various applications, particularly in fields requiring specific molecular interactions and stability.
Eigenschaften
Molekularformel |
C20H35NO9 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H35NO9/c1-17-18(2)20(24)21(19(17)23)3-5-25-7-9-27-11-13-29-15-16-30-14-12-28-10-8-26-6-4-22/h22H,3-16H2,1-2H3 |
InChI-Schlüssel |
BMEWIGLAOVFPRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


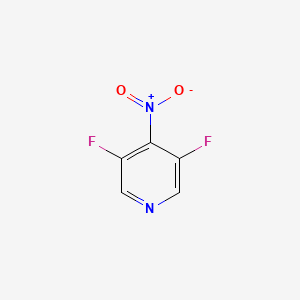

![6-(5-Bromopyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360906.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)
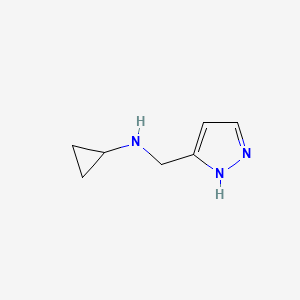

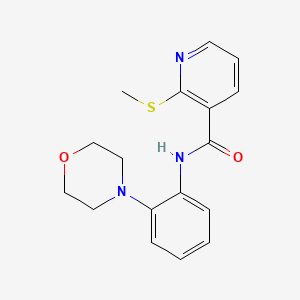
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
